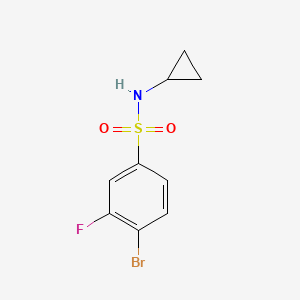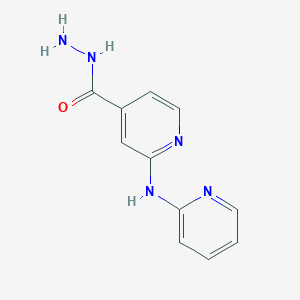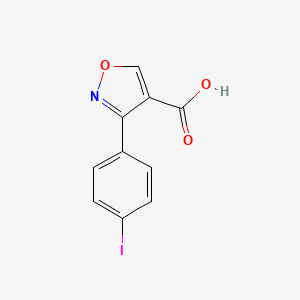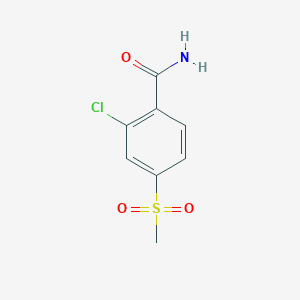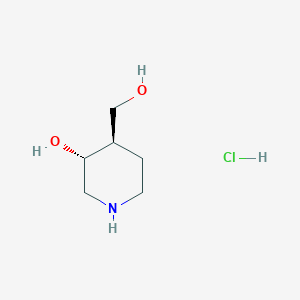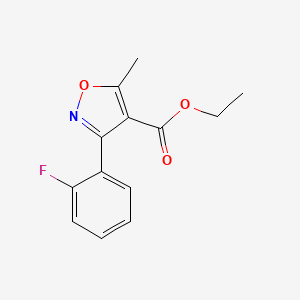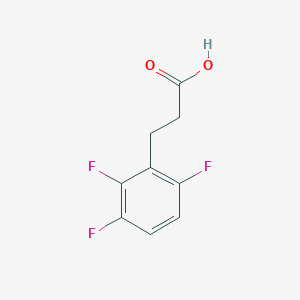
Benzenepropanoic acid, 2,3,6-trifluoro-
Overview
Description
Benzenepropanoic acid, 2,3,6-trifluoro- is a useful research compound. Its molecular formula is C9H7F3O2 and its molecular weight is 204.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzenepropanoic acid, 2,3,6-trifluoro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenepropanoic acid, 2,3,6-trifluoro- including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
The synthesis of benzenepropanoic acid, 2,3,6-trifluoro- typically involves the introduction of fluorine atoms into the benzene ring followed by the addition of a propanoic acid group. One common synthetic route includes the fluorination of a suitable benzene derivative using reagents such as elemental fluorine or fluorinating agents like Selectfluor. The reaction conditions often involve the use of solvents like acetonitrile and temperatures ranging from room temperature to elevated temperatures .
Industrial production methods may involve more scalable processes, such as the use of continuous flow reactors to ensure consistent product quality and yield. These methods often require optimization of reaction parameters, including temperature, pressure, and reaction time, to achieve efficient production .
Chemical Reactions Analysis
Benzenepropanoic acid, 2,3,6-trifluoro- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Benzenepropanoic acid, 2,3,6-trifluoro- has diverse applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism by which benzenepropanoic acid, 2,3,6-trifluoro- exerts its effects depends on its specific application. In biological systems, the fluorine atoms can influence the compound’s interaction with molecular targets, such as enzymes or receptors. The presence of fluorine can enhance binding affinity and selectivity, leading to more potent biological effects . The molecular pathways involved may include inhibition of specific enzymes or modulation of receptor activity .
Comparison with Similar Compounds
Benzenepropanoic acid, 2,3,6-trifluoro- can be compared with other fluorinated aromatic compounds, such as:
Benzenepropanoic acid, 2,4,6-trifluoro-: Similar in structure but with different fluorine substitution patterns, leading to variations in chemical reactivity and biological activity.
Benzenepropanoic acid, 3,5-difluoro-: Lacks one fluorine atom compared to the trifluoro derivative, resulting in different physical and chemical properties.
Benzenepropanoic acid, 4-fluoro-:
The uniqueness of benzenepropanoic acid, 2,3,6-trifluoro- lies in its specific fluorine substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
3-(2,3,6-trifluorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2/c10-6-2-3-7(11)9(12)5(6)1-4-8(13)14/h2-3H,1,4H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRIWFTDRLYXFQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)CCC(=O)O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


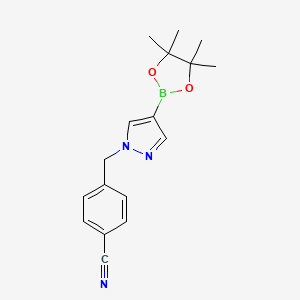
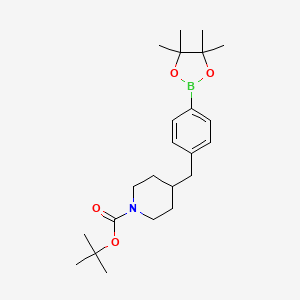
![4-[(3,3-Difluoropyrrolidin-1-yl)methyl]piperidine](/img/structure/B1404085.png)
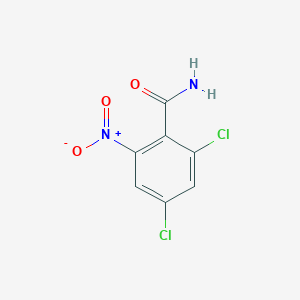
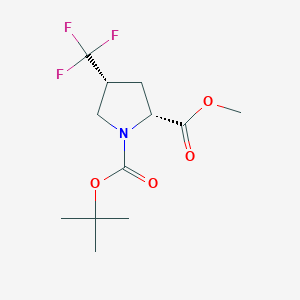
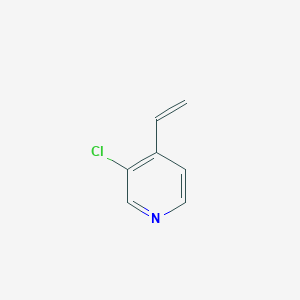
![Pyrazolo[1,5-a]pyridin-4-amine](/img/structure/B1404090.png)

